

# Volixibat: A Technical Guide to its Therapeutic Potential in Cholestatic Liver Diseases

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Mbamg*

Cat. No.: *B1211513*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

Volixibat (also known as SHP626) is an investigational, orally administered, minimally absorbed inhibitor of the ileal bile acid transporter (IBAT).<sup>[1][2]</sup> By selectively blocking the reabsorption of bile acids in the terminal ileum, Volixibat interrupts the enterohepatic circulation, leading to increased fecal excretion of bile acids and a subsequent reduction in systemic bile acid levels.<sup>[1][3]</sup> This mechanism of action holds significant promise for the treatment of cholestatic liver diseases, which are characterized by the accumulation of bile acids, leading to debilitating symptoms such as pruritus and progressive liver damage. This document provides a comprehensive overview of the current evidence for Volixibat's therapeutic applications, focusing on its clinical development in Primary Biliary Cholangitis (PBC), Primary Sclerosing Cholangitis (PSC), and Intrahepatic Cholestasis of Pregnancy (ICP), with a review of its investigation in Non-alcoholic steatohepatitis (NASH).

## Mechanism of Action

Volixibat's therapeutic effect is derived from its potent and selective inhibition of the Ileal Bile Acid Transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT) or solute carrier family 10 member 2 (SLC10A2).<sup>[4][5]</sup> IBAT is the primary protein responsible for the reabsorption of bile acids from the intestine back to the liver.<sup>[3]</sup> By blocking this transporter, Volixibat effectively breaks the enterohepatic circulation of bile acids, resulting in their increased excretion in feces.<sup>[1][3]</sup> This leads to a dose-dependent decrease in serum

bile acid levels, which is believed to alleviate the symptoms and potentially mitigate the liver damage associated with cholestatic conditions.[1] Furthermore, the reduction in circulating bile acids stimulates the liver to synthesize new bile acids from cholesterol, which may contribute to a reduction in serum cholesterol levels.[4][6]



[Click to download full resolution via product page](#)

**Caption:** Mechanism of action of Volixibat in the enterohepatic circulation.

## Potential Therapeutic Applications & Clinical Trial Data

Volixibat has been investigated in several cholestatic liver diseases and NASH. The following sections summarize the key findings from clinical trials.

### Primary Biliary Cholangitis (PBC)

PBC is a chronic autoimmune disease characterized by progressive destruction of the small bile ducts within the liver, leading to cholestasis, pruritus, fatigue, and potentially cirrhosis.

Interim results from the Phase 2b VANTAGE study have shown promising results for Volixibat in treating cholestatic pruritus in patients with PBC.[\[1\]](#)[\[7\]](#) The study demonstrated a statistically significant improvement in pruritus for patients treated with Volixibat compared to placebo.[\[7\]](#)

| VANTAGE Study<br>(Phase 2b) - Interim<br>Analysis            | Volixibat (Combined<br>Doses) | Placebo | P-value          |
|--------------------------------------------------------------|-------------------------------|---------|------------------|
| <hr/>                                                        |                               |         |                  |
| <hr/>                                                        |                               |         |                  |
| Primary Endpoint                                             |                               |         |                  |
| <hr/>                                                        |                               |         |                  |
| Mean Change in Adult<br>ItchRO from<br>Baseline[2][8]        | -3.78 to -3.82                | -       | <0.0001          |
| <hr/>                                                        |                               |         |                  |
| Placebo-Adjusted<br>Difference in<br>ItchRO[1][8]            | -2.32 to -2.51                | -       | 0.0004 to 0.0026 |
| <hr/>                                                        |                               |         |                  |
| <hr/>                                                        |                               |         |                  |
| Secondary Endpoints                                          |                               |         |                  |
| <hr/>                                                        |                               |         |                  |
| Patients with >50%<br>Reduction in Serum<br>Bile Acids[1][7] | 75%                           | -       | -                |
| <hr/>                                                        |                               |         |                  |
| Improvement in<br>Fatigue[1]                                 | Significant                   | -       | -                |
| <hr/>                                                        |                               |         |                  |

Data from interim analysis of the VANTAGE study. The study is ongoing.

Based on these positive interim results, the U.S. Food and Drug Administration (FDA) has granted Breakthrough Therapy Designation to Volixibat for the treatment of cholestatic pruritus in patients with PBC.[7]

## Primary Sclerosing Cholangitis (PSC)

PSC is a chronic, progressive liver disease characterized by inflammation and scarring of the bile ducts, leading to cholestasis, pruritus, and an increased risk of cholangiocarcinoma and liver failure.

Volixibat is being evaluated in the Phase 2b VISTAS study for the treatment of pruritus in patients with PSC.[9][10] Enrollment for this study is complete, and top-line results are anticipated in the near future.[11] An interim analysis in June 2024 indicated that the safety and effectiveness of Volixibat met the predefined thresholds to continue the study.[9]

## Intrahepatic Cholestasis of Pregnancy (ICP)

ICP is a cholestatic disorder of pregnancy characterized by intense pruritus and elevated serum bile acids, which can pose risks to the fetus.

The Phase 2 OHANA study evaluated the efficacy and safety of Volixibat in patients with ICP. [12] An interim analysis of four patients demonstrated that Volixibat led to meaningful reductions in both serum bile acids and pruritus.[12][13] However, the study was discontinued due to challenges with enrollment.[13][14]

## Non-alcoholic Steatohepatitis (NASH)

NASH is a severe form of non-alcoholic fatty liver disease characterized by liver inflammation and damage. The rationale for using Volixibat in NASH was to reduce hepatic cholesterol accumulation by stimulating bile acid synthesis.[4][6]

A Phase 2 study of Volixibat in adults with NASH was terminated due to a lack of efficacy.[15] While the drug demonstrated target engagement through increased serum C4 and decreased serum cholesterol levels, it did not lead to a therapeutic benefit in terms of liver histology or steatosis.[6][15]

| Phase 2 NASH Study - 24-Week Interim Analysis                                                     | Volixibat (Any Dose)   | Placebo        |
|---------------------------------------------------------------------------------------------------|------------------------|----------------|
| Mean Change in Serum 7α-hydroxy-4-cholesten-3-one (C4) from Baseline                              | +38.5 ng/ml (SD 53.18) | -              |
| Mean Change in Serum Total Cholesterol from Baseline                                              | -14.5 mg/dl (SD 28.32) | -              |
| Mean Change in Serum LDL Cholesterol from Baseline                                                | -16.1 mg/dl (SD 25.31) | -              |
| Proportion of Patients with ≥2-point Reduction in NAFLD Activity Score without Worsening Fibrosis | 30.0% (n=9/30)         | 38.5% (n=5/13) |

Data from a terminated Phase 2 study in adults with NASH.[15]

## Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of clinical findings. The following outlines the general design of the key Phase 2b studies for Volixibat.

### VANTAGE Study (PBC)

- Study Design: A multi-center, randomized, double-blind, placebo-controlled, adaptive Phase 2b study.[16][17]
- Population: Adults with a confirmed diagnosis of PBC and moderate to severe pruritus.[7][17]
- Intervention: Patients were randomized to receive Volixibat (20 mg or 80 mg twice daily) or a matching placebo.[2][8]
- Primary Endpoint: The mean change in the daily itch score from baseline as measured by the Adult ItchRO questionnaire.[2][7]
- Secondary Endpoints: Safety and tolerability, proportion of patients with a ≥50% reduction in serum bile acids, and changes in fatigue and other quality of life measures.[1][3][7]

### VISTAS Study (PSC)

- Study Design: A multi-center, randomized, double-blind, placebo-controlled Phase 2b study. [9][10]
- Population: Patients aged 12 years and older with PSC-related pruritus.[11][18]
- Intervention: Patients were randomized to receive Volixibat (20 mg or 80 mg twice daily) or a matching placebo.[11][18]
- Primary Endpoint: To evaluate the efficacy of Volixibat in reducing pruritus.[10]
- Secondary Endpoints: To assess the safety and tolerability of Volixibat and its impact on disease progression.[10]



[Click to download full resolution via product page](#)

**Caption:** Generalized workflow for the VANTAGE and VISTAS clinical trials.

## Safety and Tolerability

Across clinical trials, Volixibat has been generally well-tolerated. The most common treatment-emergent adverse event is diarrhea, which is typically mild to moderate in severity.[1][15] In the VANTAGE study, no new safety signals were observed, and adverse events were similar between the 20 mg and 80 mg treatment groups.[1][7]

## Conclusion

Volixibat represents a promising therapeutic agent for the management of cholestatic pruritus in patients with PBC and potentially PSC. Its targeted mechanism of action, which directly addresses the underlying pathophysiology of bile acid accumulation, has been validated in clinical trials through significant reductions in both pruritus and serum bile acid levels. While its development for NASH was unsuccessful, the strong efficacy signals in cholestatic conditions underscore its potential to address a significant unmet medical need. Ongoing clinical trials will further delineate the long-term safety and efficacy of Volixibat in these patient populations.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [mirumpharma.com](http://mirumpharma.com) [mirumpharma.com]
- 2. [firstwordpharma.com](http://firstwordpharma.com) [firstwordpharma.com]
- 3. [mirumclinicaltrials.com](http://mirumclinicaltrials.com) [mirumclinicaltrials.com]
- 4. [taylorandfrancis.com](http://taylorandfrancis.com) [taylorandfrancis.com]
- 5. Volixibat - Wikipedia [en.wikipedia.org]
- 6. [mirumpharma.com](http://mirumpharma.com) [mirumpharma.com]
- 7. [hcplive.com](http://hcplive.com) [hcplive.com]
- 8. VANTAGE: Promising data of volixibat in cholestatic pruritus - Medical Conferences [conferences.medicom-publishers.com]
- 9. [crohnscolitisfoundation.org](http://crohnscolitisfoundation.org) [crohnscolitisfoundation.org]

- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. liverdiseasenews.com [liverdiseasenews.com]
- 12. Mirum Pharmaceuticals Presents New Data at The Liver Meeting® - BioSpace [biospace.com]
- 13. firstwordpharma.com [firstwordpharma.com]
- 14. Intrahepatic Cholestasis of Pregnancy - Drugs, Targets, Patents - Synapse [synapse.patsnap.com]
- 15. Volixibat in adults with non-alcoholic steatohepatitis: 24-week interim analysis from a randomized, phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. mirumpharma.com [mirumpharma.com]
- 18. A Randomized Double-Blind Placebo-Controlled Study to Evaluate the Efficacy and Safety of Volixibat in the Treatment of Cholestatic Pruritus in Patients with Primary Sclerosing Cholangitis (VISTAS) | Joint Clinical Trials Office [jcto.weill.cornell.edu]
- To cite this document: BenchChem. [Volixibat: A Technical Guide to its Therapeutic Potential in Cholestatic Liver Diseases]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1211513#compound-name-potential-therapeutic-applications>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)